Torachryson

Übersicht

Beschreibung

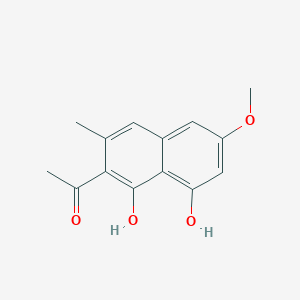

Torachrysone, also known as nakahalene or nitrosophenylurea, belongs to the class of organic compounds known as naphthols and derivatives. These are naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position. Torachrysone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, torachrysone is primarily located in the membrane (predicted from logP). Outside of the human body, torachrysone can be found in coffee and coffee products, herbs and spices, and pulses. This makes torachrysone a potential biomarker for the consumption of these food products.

Torachrysone is a member of naphthols.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Anwendungen

Torachryson-8-O-β-d-glucosid (TG), das aus Polygonum multiflorum Thunb. gewonnen wird, wurde als wirksamer Aldose-Reduktase-Inhibitor identifiziert. Diese Verbindung vermittelt entzündungshemmende Wirkungen, indem sie den Stoffwechsel von Lipidperoxidationsprodukten blockiert, die mit verschiedenen Pathologien wie Atherosklerose, Hyperglykämie, Entzündungen und Tumoren verbunden sind . Durch die Hemmung der Aldose-Reduktase reduziert TG die Lipidperoxidation und mildert die schädlichen Auswirkungen von reaktiven Aldehyden, was potenzielle therapeutische Vorteile für diese Krankheiten bietet .

Antioxidative Mechanismen

TG hat sich gezeigt, dass es die mRNA-Spiegel mehrerer antioxidativer Faktoren stromabwärts von NRF2 hochreguliert. Insbesondere erhöht es die Spiegel von Glutathion-S-Transferase (GST) signifikant, die 4-Hydroxynonenal (4-HNE) entgiftet, indem sie seine Konjugation mit Glutathion erleichtert . Dieser Prozess bildet Glutathion-4-Hydroxynonenal (GS-HNE), das durch die Hemmung der Aldose-Reduktase durch TG daran gehindert wird, sich in schädliche Proteinaddukte umzuwandeln .

Enzymhemmung für therapeutische Strategien

Die Bindungsaffinität von TG zur Aldose-Reduktase wurde durch molekulares Docking, zellulären thermischen Verschiebungs-Assay und Enzym-Aktivitäts-Experimente bestätigt. Die Hemmung der Aldose-Reduktase-Aktivität durch TG legt nahe, dass es ein potenzielles therapeutisches Mittel für Erkrankungen ist, die durch übermäßige Lipidperoxidation und Entzündungen gekennzeichnet sind .

Allosterische Hemmung von Cathepsin K

This compound-Derivate wurden auf ihre Rolle als allosterische Inhibitoren von Cathepsin K, einem Enzym, das am Knochenabbau beteiligt ist, untersucht. Dies ist besonders relevant für die Behandlung von Osteoporose. Die allosterische Bindung dieser Inhibitoren an Cathepsin K wurde durch Docking-Studien unterstützt, und ihre inhibitorische Aktivität kann verstärkt werden, wenn sie mit anderen allosterischen Inhibitoren kombiniert werden .

Antibakterielle Aktivität

This compound-Derivate wurden auch als antibakteriell gegen Methicillin-resistente Staphylococcus aureus (MRSA) wirksam beschrieben. Dies deutet auf eine potenzielle Anwendung bei der Entwicklung neuer antibakterieller Wirkstoffe hin, insbesondere angesichts der zunehmenden Antibiotikaresistenz .

Modulation zellulärer Signalwege

TG wurde gefunden, dass es den Tyr-Phosphorylierungsgrad der fokalen Adhäsionskinase (FAK) signifikant hemmt, einem wichtigen Regulator der morphologischen Transformation. Diese Modulation von FAK-vermittelten Transkriptionswegen könnte Auswirkungen auf die Entwicklung von entzündungshemmenden Medikamenten haben .

Wirkmechanismus

Target of Action

Torachrysone primarily targets Aldose Reductase (AR) . AR is an important enzyme involved in the reduction of various aldehyde and carbonyl compounds, including the highly reactive and toxic 4-hydroxynonenal (4-HNE), which has been linked to the progression of various pathologies such as atherosclerosis, hyperglycemia, inflammation, and tumors .

Mode of Action

Torachrysone functions as an effective inhibitor of AR . It exhibits potent effects in clearing reactive aldehydes and reducing inflammation . It inhibits the Tyr-phosphorylation level of focal adhesion kinase (FAK), a key regulator of morphological transformation, and downregulates FAK-mediated transcription of cytoskeleton genes . The inhibition of Torachrysone on FAK phosphorylation also blocks the binding between phosphor-FAK and pyruvate kinase (PK), which contributes to the inhibition of PK activity and limits the high rate of glycolysis of M1 metabolic phenotype .

Biochemical Pathways

Torachrysone affects the biochemical pathways related to inflammation and lipid peroxidation . It up-regulates the mRNA levels of several antioxidant factors downstream of NRF2, especially glutathione S-transferase (GST), thus detoxifying 4-HNE by facilitating the conjugation of 4-HNE to glutathione, forming glutathione-4-hydroxynonenal (GS-HNE) . It also ameliorates defective function of the TCA cycle by markedly increasing succinate dehydrogenase activity and upregulating the transcription of three rate-limiting enzymes of TCA cycle .

Pharmacokinetics

The pharmacokinetic properties of a compound generally include its absorption, distribution, metabolism, and excretion, which collectively influence the bioavailability of the compound .

Result of Action

Torachrysone curbs both the morphological and metabolic phenotype changes of macrophages . It greatly restrains LPS-induced morphological transformation of RAW 264.7 cells into M1 type and reduces their adhesion . It enhances the expression of M2 polarization markers, blunts the sensitivity of RAW 264.7 cells to DAMPs/PAMPs, and inhibits nuclear translocation of NF-κB p65, thus decreasing the M1-associated proinflammatory factors release .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Torachrysone functions as an effective inhibitor of Aldose reductase (AR), an enzyme involved in the reduction of various aldehyde and carbonyl compounds . It exhibits potent effects in clearing reactive aldehydes and reducing inflammation .

Cellular Effects

Torachrysone significantly up-regulates the mRNA levels of several antioxidant factors downstream of NRF2, especially glutathione S-transferase (GST), thus detoxifying 4-HNE by facilitating the conjugation of 4-HNE to glutathione .

Molecular Mechanism

Torachrysone exhibits strong binding affinity with AR and inhibits its activity . It blocks the conversion of GS-HNE to glutathionyl-1,4-dihydroxynonene (GS-DHN), thereby preventing the formation of protein adducts and inducing severe cellular damage .

Metabolic Pathways

Torachrysone is involved in the metabolism of lipid peroxidation products . It blocks aldose reductase-catalyzed metabolism of these products, thereby reducing inflammation .

Eigenschaften

IUPAC Name |

1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJOPUWEMBBDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317855 | |

| Record name | Torachrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22649-04-3 | |

| Record name | Torachrysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22649-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torachrysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022649043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torachrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORACHRYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TGU59DZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

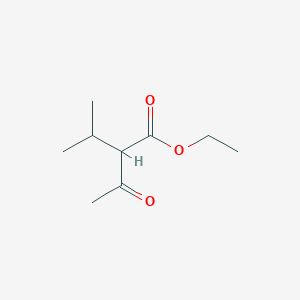

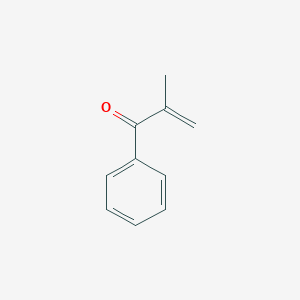

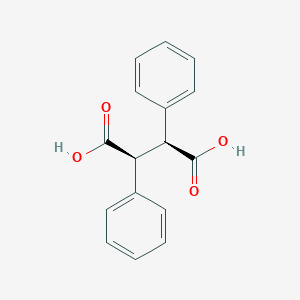

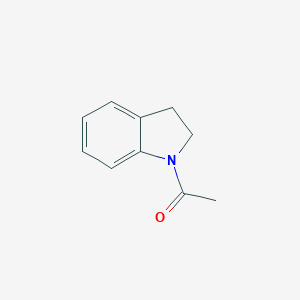

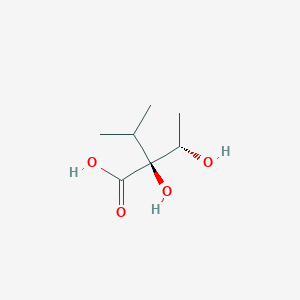

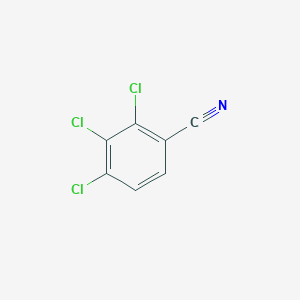

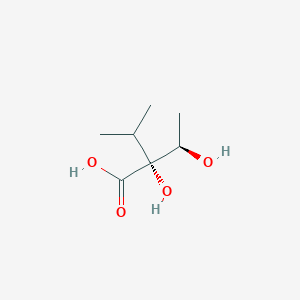

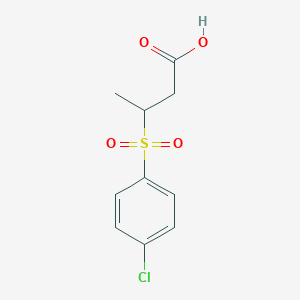

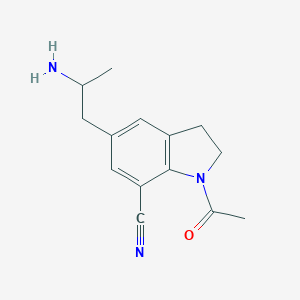

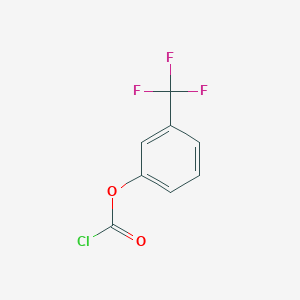

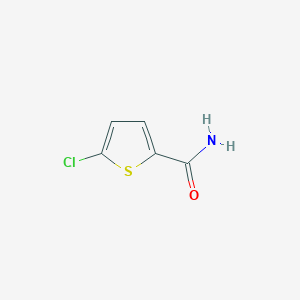

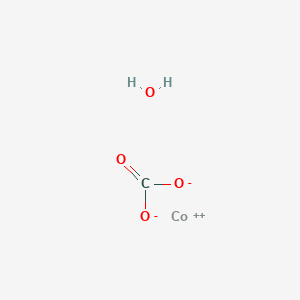

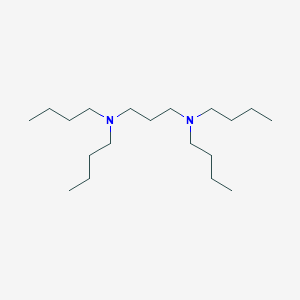

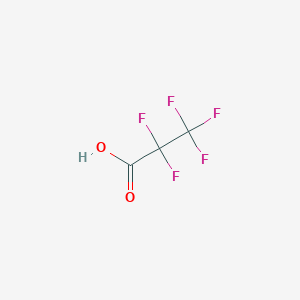

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Torachrysone-8-O-β-d-glucoside, a glycosylated form of torachrysone, has been shown to exhibit anti-inflammatory activity by inhibiting aldose reductase. Aldose reductase is an enzyme involved in the metabolism of lipid peroxidation products, which contribute to inflammation. By blocking this enzyme, torachrysone-8-O-β-d-glucoside can potentially reduce the production of inflammatory mediators.

A: [] Research suggests that torachrysone-8-O-β-ᴅ-glucoside can modulate macrophage activity. It appears to inhibit the morphological transformation of macrophages into the pro-inflammatory M1 phenotype, thereby reducing their adhesion and release of inflammatory factors. Additionally, it may promote a shift towards the anti-inflammatory M2 phenotype.

ANone: Torachrysone has the molecular formula C14H10O5 and a molecular weight of 258.23 g/mol.

A: Yes, the structure of torachrysone has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , ]

A: While specific data on the stability of torachrysone under various conditions is limited in the provided research, its presence in various plant extracts suggests a degree of natural stability. [, , , ] Further research is needed to fully characterize its stability profile.

ANone: The provided research does not indicate any direct catalytic properties of torachrysone. Its biological activity appears to stem from its interaction with specific enzymes or cellular targets rather than acting as a catalyst itself.

A: [] Yes, docking studies have been employed to investigate the potential binding modes of torachrysone derivatives, such as pheophytin a, to the enzyme cathepsin K. These studies provide insights into the possible interactions between torachrysone analogs and their molecular targets.

A: [] Studies have explored the structure-activity relationship of torachrysone and its analogs concerning estrogenic and anti-estrogenic effects. The 1,3,8-trihydroxynaphthalene (T3HN) core structure appears to be crucial for binding to estrogen receptors. Modifications to this core, such as glycosylation, can significantly alter the activity profile. For example, torachrysone itself displays anti-estrogenic activity, while its glycosylated forms can exhibit estrogenic activity.

A: [, , , ] Yes, the presence and type of sugar moiety attached to torachrysone can significantly influence its biological activity. For instance, torachrysone-8-O-β-d-glucoside demonstrates anti-inflammatory activity by inhibiting aldose reductase, while torachrysone itself may not have the same effect.

ANone: The provided research primarily focuses on the biological activity and chemical characterization of torachrysone. Specific information regarding its safety, handling, and regulatory guidelines requires further investigation and consultation with relevant safety data sheets and regulatory agencies.

A: [] Studies on the pharmacokinetics of torachrysone and its glycosylated forms indicate that they are absorbed after oral administration. They tend to accumulate in the liver and kidneys, suggesting these organs as potential sites of action or toxicity. Excretion occurs primarily through feces and bile, with some metabolites eliminated in the urine.

A: [, , , ] Yes, various studies have investigated the biological activity of torachrysone and its derivatives using both in vitro and in vivo models. For example, torachrysone-8-O-β-ᴅ-glucoside demonstrated anti-inflammatory effects in cell-based assays using macrophages. Additionally, some torachrysone analogs showed inhibitory activity against cathepsin K in enzymatic assays.

ANone: The provided research does not delve into resistance mechanisms to torachrysone or cross-resistance with other compounds. This area requires further investigation to understand the long-term therapeutic potential of torachrysone and its analogs.

ANone: The research presented does not provide information on specific biomarkers associated with torachrysone treatment. Further research is required to identify potential biomarkers that could help predict its efficacy, monitor patient response, and assess potential adverse effects.

A: [, , , , , ] Several analytical techniques are employed for the characterization and quantification of torachrysone and its analogs. These techniques include:

ANone: The provided research does not specifically address the environmental impact and degradation of torachrysone. Further studies are needed to evaluate its potential effects on the environment and develop strategies for its sustainable use and disposal.

A: [] Yes, some studies mention validating their analytical methods, particularly for pharmacokinetic studies. This validation typically involves assessing the accuracy, precision, selectivity, and sensitivity of the methods to ensure reliable and reproducible results.

A: [] Standardizing herbal medicines containing torachrysone is essential to ensure consistent quality and efficacy. This standardization often involves identifying and quantifying key marker compounds, including torachrysone and its derivatives, using validated analytical methods. Implementing appropriate quality control measures during the cultivation, harvesting, processing, and storage of plant materials is crucial for maintaining the quality and safety of herbal medicines containing torachrysone.

ANone: The provided research doesn't offer detailed information on torachrysone's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability. Further research is needed in these areas.

ANone: The research primarily focuses on torachrysone and its derivatives. While some studies investigate the activity of related compounds, specific alternatives or substitutes with directly comparable biological activity are not extensively discussed. Exploring the potential of other natural or synthetic compounds with similar mechanisms of action could be a promising avenue for future research.

ANone: The research doesn't provide information on specific recycling or waste management strategies for torachrysone. As research progresses, exploring sustainable practices regarding the extraction, purification, and disposal of torachrysone will be essential.

ANone: Investigating torachrysone and related compounds benefits from various research infrastructures and resources, including:

A: [] The discovery and structural elucidation of torachrysone from natural sources, such as Cassia tora, mark significant milestones in its research history. Subsequent studies exploring its various biological activities, including anti-inflammatory, antibacterial, and estrogenic/anti-estrogenic effects, have further contributed to our understanding of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.